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Compound of Interest

Compound Name: Eurocin

Cat. No.: B1576607

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in
natural product chemistry for the complete structural characterization of unknown compounds.
This application note outlines a comprehensive protocol for the structural elucidation of a novel,
hypothetical flavonoid glycoside, herein named "Eurocin,” using a suite of one-dimensional
(1D) and two-dimensional (2D) NMR experiments. The methodologies described provide a
systematic workflow from sample preparation to final structure determination.

Data Presentation: NMR Spectroscopic Data for
Eurocin

The structure of Eurocin was determined to be a kaempferol derivative with a rhamnose sugar
moiety attached at the C-3 position. The complete *H and 3C NMR data were acquired in
methanol-ds and are summarized below.

Table 1: *H NMR Data for Eurocin (600 MHz, CDsOD)
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Position OH (ppm) Multiplicity J (H2) Integration
Aglycone

6 6.21 d 2.1 1H
8 6.41 d 2.1 1H
2' 8.05 d 8.8 2H
3' 6.92 d 8.8 2H
5' 6.92 d 8.8 2H
6' 8.05 d 8.8 2H
Rhamnose

1" 5.38 d 1.7 1H
2" 4.23 dd 34,17 1H
3" 3.75 dd 9.5, 34 1H
4" 3.35 t 9.5 1H
5" 3.45 m 1H

6" (CHs) 0.94 d 6.2 3H

Table 2: 3C NMR Data for Eurocin (150 MHz, CD30OD)
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Position oC (ppm) Position oC (ppm)
Aglycone Rhamnose

2 158.5 1" 103.5
3 136.2 2" 71.9
4 179.5 3" 72.0
5 163.2 4" 73.1
6 99.8 5" 72.1
7 166.0 6" 17.6
8 94.7

9 159.3

10 105.9

1 122.6

2' 131.9

3' 116.5

4 161.6

5' 116.5

6' 131.9

Table 3: Key 2D NMR Correlations for Eurocin
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COSY Correlations  HSQC Correlations Key HMBC
Proton (0H) .
(0H) (6C) Correlations (6C)
105.9 (C-10), 163.2
6.21 (H-6) 6.41 (H-8) 99.8 (C-6) (C-5), 166.0 (C-7),
94.7 (C-8)
105.9 (C-10), 163.2
6.41 (H-8) 6.21 (H-6) 94.7 (C-8) (C-5), 166.0 (C-7),
99.8 (C-6)
158.5 (C-2), 161.6 (C-
8.05 (H-2'/6") 6.92 (H-3'/5") 131.9 (C-2/6")
4", 122.6 (C-1')
131.9 (C-2'/6"), 161.6
6.92 (H-3'5" 8.05 (H-2/6") 116.5 (C-3/5')
(C-4"), 122.6 (C-1')
136.2 (C-3), 71.9 (C-
5.38 (H-1") 4.23 (H-2") 103.5 (C-1") )
5.38 (H-1"), 3.75 (H- 103.5 (C-1"), 72.0 (C-
4.23 (H-2") 71.9 (C-2")
31 3"
4.23 (H-2"), 3.35 (H- 71.9 (C-2"), 73.1 (C-
3.75 (H-3") 72.0 (C-3")
4™ 4"
3.75 (H-3"), 3.45 (H- 72.0 (C-3"), 72.1 (C-
3.35 (H-4") 73.1 (C-4")
5") 5"
3.35 (H-4"), 0.94 (H- 73.1 (C-4"), 17.6 (C-
3.45 (H-5") 72.1 (C-5")
6") 6")
72.1 (C-5"), 73.1 (C-
0.94 (H-6") 3.45 (H-5") 17.6 (C-6")

)

Experimental Protocols

2.1 Sample Preparation
e Weigh 5-10 mg of purified Eurocin.

e Dissolve the sample in 0.6 mL of deuterated methanol (CDsOD).
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o Ensure complete dissolution by vortexing. If solid particles remain, filter the solution through
a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

e The final sample height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
2.2 NMR Data Acquisition
All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.
e 'HNMR:

o Pulse Program: zg30

o Solvent: Methanol-da

o Temperature: 298 K

o Spectral Width: 16 ppm

o Acquisition Time: 2.0 s

o Relaxation Delay: 2.0 s

o Number of Scans: 16

e BC NMR:

o

Pulse Program: zgpg30 (proton decoupled)

[¢]

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.0 s

[e]

Relaxation Delay: 2.0 s

Number of Scans: 1024

o
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e COSY (Correlation Spectroscopy):

(¢]

[¢]

[¢]

[e]

o

Pulse Program: cosygpqf

Spectral Width: 10 ppm in both dimensions

Number of Increments: 256

Number of Scans per Increment: 8

Data Matrix Size: 1024 x 1024

e HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

'H Spectral Width: 10 ppm

13C Spectral Width: 180 ppm

1J(C,H) Coupling Constant: Optimized for 145 Hz

Number of Increments: 256

Number of Scans per Increment: 16

o« HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndgf

1H Spectral Width: 10 ppm

13C Spectral Width: 220 ppm

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Number of Increments: 256

Number of Scans per Increment: 32

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Visualization of the Structure Elucidation Workflow

The logical workflow for determining the structure of Eurocin from the acquired NMR data is
illustrated below.

1. NMR Data Acquisition

| 1D *H NMR | | 1D BC NMR | | 2D COosy | | 2D HSQC | | 2D HMBC I

2. Spectrgl Analysis
A\ P A\ v

<¢— | Carbon Chemical Shifts }—| | 1H-1H Spin Systems

\ \ 4
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1l 1H-13 i
Multiplicities, Coupling Constants DS 7-4E CmiiElieis

Long-Range H-13C Correlations

l 3. Strg 'cture Assembli

o ldentify Structural Fragments
. (Aglycone and Sugar)

Assemble Fragments

Propose Final Structure of Eurocin

Click to download full resolution via product page
Caption: Workflow for the structural elucidation of Eurocin using NMR spectroscopy.

Interpretation and Structure Determination

The structural elucidation of Eurocin was achieved by systematically interpreting the NMR data
as outlined in the workflow diagram.
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e 'H and 3C NMR Analysis: The *H NMR spectrum indicated the presence of aromatic protons
characteristic of a flavonoid A and B ring structure, along with signals in the sugar region.
The 13C NMR spectrum showed 21 distinct carbon signals, consistent with a flavonoid
glycoside structure.

e COSY Analysis: The COSY spectrum was used to establish the proton-proton coupling
networks. Key correlations were observed between H-6 and H-8 in the A-ring, and between
H-2'/6' and H-3'/5" in the B-ring. Within the sugar moiety, a complete spin system from H-1" to
the H-6" methyl group was traced, confirming the presence of a rhamnose unit.

e HSQC Analysis: The HSQC spectrum allowed for the direct assignment of protonated
carbons. Each proton signal was correlated to its directly attached carbon, which was crucial
for assigning the carbon signals of both the aglycone and the rhamnose moiety.

o HMBC Analysis and Fragment Assembly: The HMBC spectrum provided the final key
connections to assemble the complete structure. The anomeric proton of the rhamnose (H-1"
at 5.38 ppm) showed a three-bond correlation to the carbon at 136.2 ppm (C-3) of the
flavonoid skeleton. This unambiguously established the attachment of the rhamnose sugar to
the C-3 position of the kaempferol aglycone. Other long-range correlations within the
aglycone and the sugar unit further confirmed the overall structure.

Conclusion

The combined application of 1D and 2D NMR spectroscopy enabled the unambiguous
structural determination of the novel natural product, Eurocin. The detailed protocols and
workflow presented here provide a robust framework for researchers engaged in the structural
elucidation of unknown compounds, particularly those isolated from natural sources.

 To cite this document: BenchChem. [Application Note: Elucidation of the Chemical Structure
of Eurocin Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
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structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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